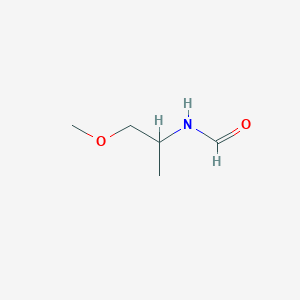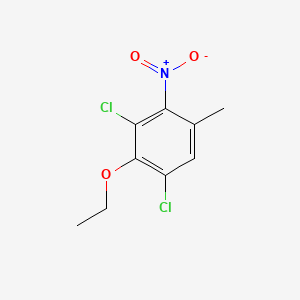
3,5-Dichloro-4-ethoxy-2-nitrotoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-4-ethoxy-2-nitrotoluene is an organic compound with the molecular formula C9H9Cl2NO3 It is a derivative of toluene, where the methyl group is substituted with a nitro group, and the benzene ring is further substituted with chlorine and ethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-ethoxy-2-nitrotoluene typically involves multiple steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichloro-4-ethoxy-2-nitrotoluene undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 3,5-Dichloro-4-ethoxy-2-aminotoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3,5-Dichloro-4-carboxy-2-nitrotoluene.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-4-ethoxy-2-nitrotoluene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-4-ethoxy-2-nitrotoluene depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloro-3-nitrotoluene: Similar structure but lacks the ethoxy group.
3,5-Dichloro-4-methoxy-2-nitrotoluene: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
The ethoxy group can provide different steric and electronic effects compared to other similar compounds .
Eigenschaften
CAS-Nummer |
67828-38-0 |
|---|---|
Molekularformel |
C9H9Cl2NO3 |
Molekulargewicht |
250.08 g/mol |
IUPAC-Name |
1,3-dichloro-2-ethoxy-5-methyl-4-nitrobenzene |
InChI |
InChI=1S/C9H9Cl2NO3/c1-3-15-9-6(10)4-5(2)8(7(9)11)12(13)14/h4H,3H2,1-2H3 |
InChI-Schlüssel |
NHKYOVUIRFBTHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1Cl)[N+](=O)[O-])C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


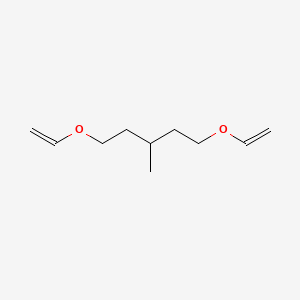
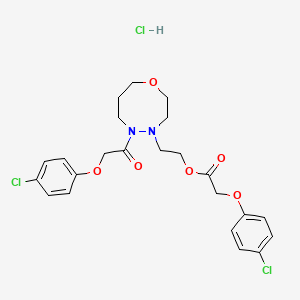
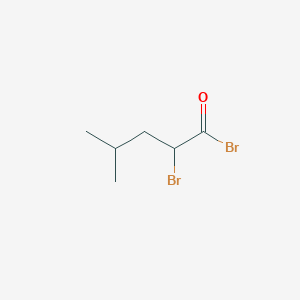
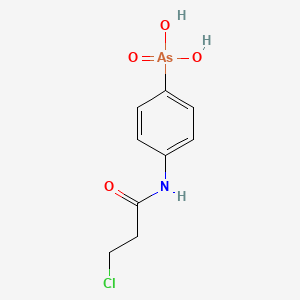
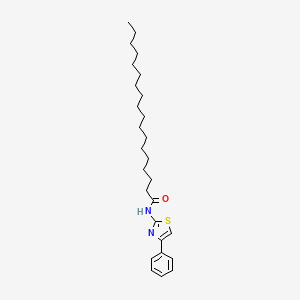
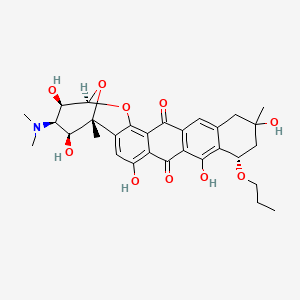
![(Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate](/img/structure/B14459082.png)
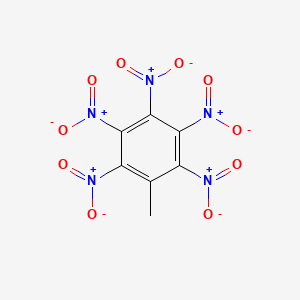
![N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide](/img/structure/B14459090.png)
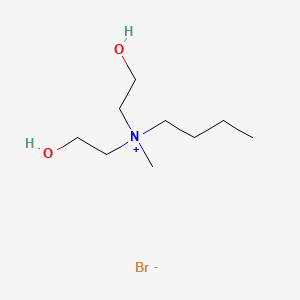
![1(2H)-Naphthalenone, 2-[(2-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14459101.png)
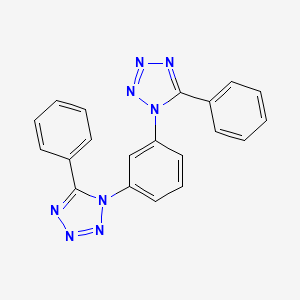
![Ethyl 2-[ethoxy(dimethyl)silyl]propanoate](/img/structure/B14459123.png)
